molecular formula C14H28O B14467742 7,11-Dimethyldodec-10-EN-5-OL CAS No. 73968-78-2

7,11-Dimethyldodec-10-EN-5-OL

Cat. No.: B14467742
CAS No.: 73968-78-2
M. Wt: 212.37 g/mol
InChI Key: HNVIVVJLTLGXNF-UHFFFAOYSA-N
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Description

7,11-Dimethyldodec-10-EN-5-OL is an organic compound with the molecular formula C14H28O. It is a type of alcohol characterized by its unique structure, which includes a double bond at the 10th position and methyl groups at the 7th and 11th positions. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodec-10-EN-5-OL typically involves the use of organic solvents and catalysts. One common method includes the reaction of ethyl malonate with mesityl oxide in the presence of sodium and potassium hydroxide. The reaction is carried out under reflux conditions, followed by acidification and distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 7,11-Dimethyldodec-10-EN-5-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or other substituents can be added.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

Scientific Research Applications

7,11-Dimethyldodec-10-EN-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,11-Dimethyldodec-10-EN-5-OL involves its interaction with specific molecular targets and pathways. The compound’s alcohol group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the double bond and methyl groups contribute to its reactivity and ability to participate in various chemical reactions .

Comparison with Similar Compounds

    7,11-Dimethyldodec-10-EN-5-AL: An aldehyde with similar structural features but different reactivity.

    7,11-Dimethyldodec-10-EN-5-ONE: A ketone with a similar backbone but distinct chemical properties.

Uniqueness: 7,11-Dimethyldodec-10-EN-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

73968-78-2

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

7,11-dimethyldodec-10-en-5-ol

InChI

InChI=1S/C14H28O/c1-5-6-10-14(15)11-13(4)9-7-8-12(2)3/h8,13-15H,5-7,9-11H2,1-4H3

InChI Key

HNVIVVJLTLGXNF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)CCC=C(C)C)O

Origin of Product

United States

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